

Application Notes and Protocols: AZD6738 (Ceralasertib) Treatment in Lipopolysaccharide-Stimulated Cells

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Compound of Interest

Compound Name: AZD 6703

Cat. No.: B1666229

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Introduction

Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent activator of the innate immune system. Upon recognition by Toll-like receptor 4 (TLR4) on immune cells such as macrophages, LPS triggers a signaling cascade that results in the production of pro-inflammatory cytokines and mediators. This inflammatory response is crucial for host defense but can be detrimental if dysregulated. AZD6738, also known as Ceralasertib, is a potent and selective inhibitor of the Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator of the DNA damage response (DDR). Recent studies have indicated that beyond its role in cancer therapy, AZD6738 can modulate inflammatory responses, including those induced by LPS. These application notes provide a summary of the effects of AZD6738 on LPS-stimulated cells, detailed experimental protocols, and visualizations of the implicated signaling pathways.

Data Presentation

The following tables summarize the quantitative data on the effect of AZD6738 on the expression of pro-inflammatory genes in LPS-stimulated RAW264.7 macrophage cells.

Table 1: Effect of AZD6738 on Pro-Inflammatory Gene Expression in LPS-Stimulated RAW264.7 Macrophages[1]

Gene	Treatment Group	Relative mRNA Expression (Fold Change vs. Control)
Il-1b	Control	1.0
LPS (1 µg/mL)	~15.0	
LPS (1 µg/mL) + AZD6738 (2.5 µM)	~5.0	
Il-6	Control	1.0
LPS (1 µg/mL)	~25.0	
LPS (1 µg/mL) + AZD6738 (2.5 µM)	~8.0	
Tnf-α	Control	1.0
LPS (1 µg/mL)	~12.0	
LPS (1 µg/mL) + AZD6738 (2.5 µM)	~4.0	
Mcp1	Control	1.0
LPS (1 µg/mL)	~18.0	
LPS (1 µg/mL) + AZD6738 (2.5 µM)	~6.0	
Nlrp3	Control	1.0
LPS (1 µg/mL)	~8.0	
LPS (1 µg/mL) + AZD6738 (2.5 µM)	~3.0	

Note: The values in this table are approximate, based on graphical data presented in the cited literature. For precise quantification, it is recommended to perform the described experimental

protocols.

Experimental Protocols

Protocol 1: In Vitro Treatment of RAW264.7 Macrophages with LPS and AZD6738

This protocol outlines the procedure for stimulating RAW264.7 macrophage cells with LPS and treating them with AZD6738 to assess the impact on inflammatory gene expression.

Materials:

- RAW264.7 murine macrophage cell line
- Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Lipopolysaccharide (LPS) from E. coli
- AZD6738 (Ceralasertib)
- Dimethyl sulfoxide (DMSO)
- Phosphate-Buffered Saline (PBS)
- 6-well cell culture plates
- Cell scraper

Procedure:

- Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
- Cell Seeding: Seed the RAW264.7 cells into 6-well plates at a density of 5×10^5 cells per well and allow them to adhere overnight.

- Preparation of Reagents:
 - Prepare a stock solution of LPS in sterile PBS.
 - Prepare a stock solution of AZD6738 in DMSO. Further dilute in cell culture medium to the final desired concentration. Ensure the final DMSO concentration in the culture does not exceed 0.1%.
- Treatment:
 - For the AZD6738 treatment group, pre-treat the cells with medium containing 2.5 μ M AZD6738 for 1 hour.
 - Following the pre-treatment, add LPS to the respective wells to a final concentration of 1 μ g/mL.
 - Include the following control groups:
 - Untreated control (medium only)
 - LPS only (1 μ g/mL)
 - AZD6738 only (2.5 μ M)
 - Vehicle control (medium with the equivalent concentration of DMSO)
- Incubation: Incubate the plates for 24 hours at 37°C and 5% CO₂.
- Harvesting: After incubation, collect the cell culture supernatant for cytokine analysis (Protocol 3) and lyse the cells for RNA extraction (Protocol 2).

Protocol 2: RNA Extraction and Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis

This protocol describes the quantification of inflammatory gene expression from the treated cells.

Materials:

- RNA extraction kit (e.g., TRIzol reagent or column-based kits)
- cDNA synthesis kit
- qPCR master mix (e.g., SYBR Green)
- Primers for target genes (Il-1b, Il-6, Tnf- α , Mcp1, Nlrp3) and a housekeeping gene (e.g., Gapdh)
- qPCR instrument

Procedure:

- RNA Extraction: Lyse the cells from Protocol 1 directly in the wells using an appropriate lysis buffer from an RNA extraction kit and proceed with the manufacturer's instructions to isolate total RNA.
- RNA Quantification and Quality Control: Measure the concentration and purity of the extracted RNA using a spectrophotometer.
- cDNA Synthesis: Reverse transcribe 1 μ g of total RNA into cDNA using a cDNA synthesis kit according to the manufacturer's protocol.
- qPCR:
 - Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the target and housekeeping genes, and qPCR master mix.
 - Perform the qPCR using a standard thermal cycling program.
- Data Analysis: Calculate the relative gene expression using the $\Delta\Delta C_t$ method, normalizing the expression of the target genes to the housekeeping gene and comparing the treated groups to the untreated control.

Protocol 3: Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Secretion Analysis

This protocol details the measurement of secreted pro-inflammatory cytokines in the cell culture supernatant.

Materials:

- ELISA kits for mouse IL-1 β , IL-6, and TNF- α
- Cell culture supernatant collected in Protocol 1
- Microplate reader

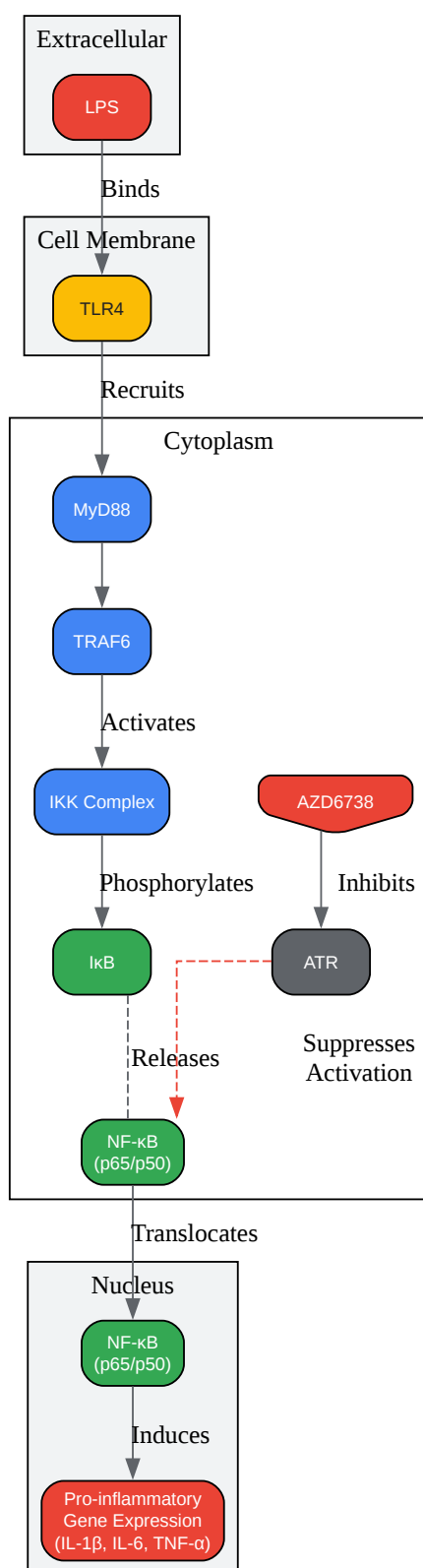
Procedure:

- Sample Preparation: Centrifuge the collected cell culture supernatants to remove any cellular debris.
- ELISA:
 - Perform the ELISA for each cytokine according to the manufacturer's instructions provided with the specific kits.
 - This typically involves coating a 96-well plate with a capture antibody, adding the standards and samples, followed by the addition of a detection antibody and a substrate for color development.
- Data Analysis: Measure the absorbance at the appropriate wavelength using a microplate reader. Generate a standard curve from the standards and use it to calculate the concentration of the cytokines in the samples (in pg/mL).

Visualizations

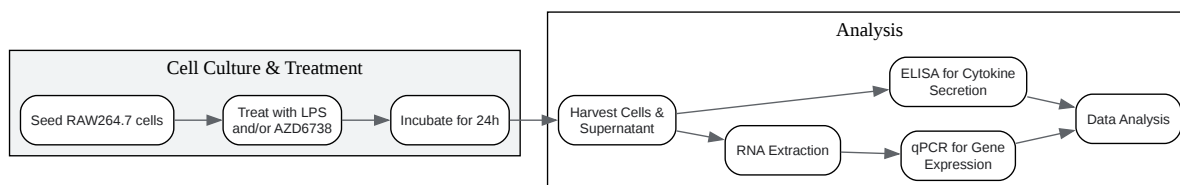
Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathway involved in LPS stimulation and the experimental workflow for studying the effects of AZD6738.



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Caption: LPS-TLR4 signaling and the inhibitory effect of AZD6738.



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Caption: Experimental workflow for analyzing AZD6738 effects.

Mechanism of Action

LPS stimulation of macrophages primarily occurs through the TLR4 receptor, leading to the recruitment of the adaptor protein MyD88. This initiates a downstream signaling cascade involving TRAF6 and the IKK complex, which ultimately results in the phosphorylation and degradation of I κ B. The degradation of I κ B releases the transcription factor NF- κ B (p65/p50 dimer), allowing it to translocate to the nucleus and induce the expression of a wide range of pro-inflammatory genes, including IL-1b, IL-6, Tnf- α , Mcp1, and Nlrp3.

AZD6738, as an ATR inhibitor, has been shown to attenuate this LPS-induced inflammatory response by mitigating the activation of the NF- κ B signaling pathway[1][2]. The precise mechanism of how ATR inhibition intersects with the TLR4 signaling pathway is an area of ongoing investigation. One hypothesis is that under inflammatory stress conditions like LPS stimulation, there is an increase in DNA replication stress, which activates ATR. Activated ATR, in turn, may amplify the NF- κ B-driven inflammatory response. By inhibiting ATR, AZD6738 suppresses this amplification, leading to a reduction in the expression of NF- κ B target genes[1]. Another possibility involves the complex crosstalk between the DNA damage response and innate immune signaling pathways, where ATR may directly or indirectly influence key components of the NF- κ B cascade. Further research is needed to fully elucidate the molecular details of this interaction.

Conclusion

AZD6738 (Ceralasertib) demonstrates a significant inhibitory effect on the LPS-induced inflammatory response in macrophage cells. This is achieved, at least in part, through the suppression of the NF- κ B signaling pathway, leading to a downregulation of pro-inflammatory gene expression. The provided protocols offer a framework for researchers to investigate these effects further and explore the therapeutic potential of ATR inhibitors in inflammatory conditions. The visualization of the signaling pathway and experimental workflow serves as a guide for understanding the underlying mechanisms and for designing future experiments in this promising area of research.

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